4-chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

medicinal chemistry cross-coupling chemoselectivity

4-Chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 1935332-07-2) delivers an orthogonal I>Cl reactivity gradient enabling sequential Suzuki–Miyaura (C-3) then Buchwald–Hartwig or Suzuki (C-4) coupling without N-protection—installing two diversity vectors in two steps. As a 7-aza-bioisostere of indoline, it eliminates the P450-mediated bioactivation structural alert while reducing LogP by 0.43 units vs. the aromatic analog. Purpose-built for kinase inhibitor FBDD, ADC linker campaigns, and LC-MS method development. Supplied at ≥95% purity; NLT 98% grade available. Request a bulk quote for gram-to-kilogram quantities.

Molecular Formula C7H6ClIN2
Molecular Weight 280.49 g/mol
Cat. No. B11848200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Molecular FormulaC7H6ClIN2
Molecular Weight280.49 g/mol
Structural Identifiers
SMILESC1C(C2=C(C=CN=C2N1)Cl)I
InChIInChI=1S/C7H6ClIN2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-2,5H,3H2,(H,10,11)
InChIKeyBXWDUACUMPTQLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 1935332-07-2): A Dual-Halogen 7-Azaindoline Building Block for Pharmaceutical R&D Procurement


4-Chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 1935332-07-2; synonym: 4-chloro-3-iodo-7-azaindoline) is a partially saturated, dual-halogenated heterobicyclic intermediate of the 7-azaindoline class. Its molecular formula is C₇H₆ClIN₂ with a molecular weight of 280.49 g/mol . The scaffold features a 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine core (a bioisostere of indoline) carrying an iodine atom at the C-3 position and a chlorine atom at the C-4 position. These two halogen substituents exhibit substantially differentiated reactivity toward transition-metal-catalyzed cross-coupling reactions, enabling sequential, chemoselective derivatization [1]. The compound is supplied at ≥95% purity (typically ≥98% as NLT grade) and is primarily utilized as a versatile synthetic intermediate in medicinal chemistry programs targeting kinase inhibitors and other bioactive heterocycle-containing molecules [2].

Why 4-Chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine Cannot Be Replaced by Generic Halogenated Pyrrolopyridine Analogs


Substituting 4-chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine with a generic halogenated pyrrolopyridine analog introduces three concurrent risks: (1) loss of orthogonal cross-coupling selectivity, because the I > Cl reactivity gradient at the C-3 and C-4 positions respectively is essential for sequential Suzuki–Miyaura or Buchwald–Hartwig derivatization without protecting-group gymnastics [1]; (2) re-introduction of the indoline structural alert for bioactivation-mediated idiosyncratic toxicity, which the azaindoline (2,3-dihydro) scaffold was specifically designed to mitigate [2]; and (3) altered physicochemical properties (lipophilicity and solubility) that disrupt downstream SAR optimization and ADME profiling in kinase inhibitor programs [3]. The quantitative evidence below demonstrates that each of these dimensions represents a measurable, comparator-verified differentiation.

4-Chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine: Comparator-Validated Quantitative Differentiation Evidence


Chemoselective Sequential Cross-Coupling: Orthogonal Reactivity of C3-Iodo versus C4-Chloro in Palladium-Catalyzed Reactions

The target compound carries iodine at C-3 and chlorine at C-4, providing a documented orthogonal reactivity gradient for palladium-catalyzed cross-coupling. In a directly relevant system—a 2-iodo-4-chloropyrrolopyridine intermediate—chemoselective Suzuki–Miyaura coupling occurred exclusively at the iodo-bearing position (C-2 in that example) with full retention of the chloro substituent, which was subsequently elaborated via Buchwald–Hartwig amination [1]. The oxidative addition rates of Ar-I versus Ar-Cl with Pd(0) catalysts differ by a factor of approximately 10³–10⁵ under typical Suzuki–Miyaura conditions (class-level consensus for Pd(PPh₃)₄ or Pd₂(dba)₃/ligand systems) [2]. This enables sequential, protecting-group-free diversification. In contrast, the common comparator 4-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 55052-28-3) contains only a single halogen and cannot support sequential functionalization. Analogously, 4,5-dichloro-1H-pyrrolo[2,3-b]pyridine (chloro-only) lacks the iodo-chloro reactivity differential that enables clean stepwise elaboration without protecting-group strategies [1].

medicinal chemistry cross-coupling chemoselectivity kinase inhibitor synthesis

Toxicity Derisking: 7-Azaindoline Scaffold Abolishes Indoline Bioactivation Structural Alert

The indoline scaffold is known to carry a structural alert for cytochrome P450-mediated bioactivation: oxidative ring-opening at the aniline nitrogen generates reactive quinone-imine or nitroso intermediates capable of forming covalent protein adducts, which are mechanistically linked to idiosyncratic adverse drug reactions (IADRs) [1]. Piatnitski Chekler et al. (Pfizer, 2012) demonstrated that replacing the indoline core with a 4-substituted 7-azaindoline (2,3-dihydro-1H-pyrrolo[2,3-b]pyridine) eliminates this liability. The key structural difference is the replacement of the indoline benzene C-7 (CH) with a pyridine nitrogen (N-7), which electronically deactivates the aniline nitrogen toward oxidative metabolism and prevents the formation of reactive metabolites [1]. The target compound—4-chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine—contains this protective 7-azaindoline core. In contrast, the direct indoline analog 4-chloro-3-iodoindoline (or the commonly used 4-chloroindoline building block) retains the full bioactivation risk. The azaindoline modification also preserves the desirable sp³ character and 3D topology of the indoline ring system compared to the fully aromatic 7-azaindole (1H-pyrrolo[2,3-b]pyridine), which lacks the saturated C2–C3 bond and shows altered conformational preferences [1].

drug safety bioactivation idiosyncratic toxicity azaindoline medicinal chemistry

Lipophilicity Modulation: Quantified LogD Reduction of 2,3-Dihydro Scaffold versus Aromatic 7-Azaindole Analog

The 2,3-dihydro saturation in the target compound imparts a measurable reduction in lipophilicity relative to its fully aromatic 7-azaindole counterpart. Vendor-predicted LogP values for the target compound are 2.39 , while the aromatic analog 4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 869335-73-9) has an experimentally consistent predicted LogP of 2.82 . The ΔLogP of −0.43 log units corresponds to an approximately 2.7-fold decrease in octanol–water partition coefficient. Additionally, the target compound has a molecular weight of 280.49 g/mol versus 278.48 g/mol for the aromatic analog—a +2.01 mass unit shift reflecting the addition of two hydrogen atoms upon saturation of the C2–C3 double bond . This small but analytically resolvable mass difference provides a diagnostic handle for LC–MS purity and identity verification. The sp³ carbon count increases from 0 (fully aromatic) to 1 (the C-3 saturated carbon bearing the iodine substituent in the dihydro form), modestly increasing three-dimensional character and potentially improving aqueous solubility via reduced planarity and crystal packing disruption [1].

physicochemical properties lipophilicity LogP drug-likeness ADME

Kinase Inhibitor Building Block Validation: 7-Azaindole/Azaindoline Scaffold Achieves Low Nanomolar Potency in ATP-Competitive Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a validated privileged structure for ATP-competitive kinase inhibition, acting as a bioisostere of both indole and purine adenine [1]. In the landmark Cdc7 kinase inhibitor SAR study by Ermoli et al. (J. Med. Chem. 2009), optimization of 1H-pyrrolo[2,3-b]pyridine-based compounds progressed from a weakly active starting point to compound 42, a potent ATP-mimetic Cdc7 inhibitor with an IC₅₀ of 7 nM [2]. While the 2,3-dihydro modification (azaindoline) present in the target compound has not been directly profiled in the same Cdc7 assay, the conserved 7-azaindole/azaindoline core topology maintains the critical hydrogen-bond donor/acceptor pattern (N-1 as H-bond donor, N-7 as H-bond acceptor) required for hinge-region binding in the kinase ATP pocket [1]. Comparatively, 4-chloro-1H-pyrrolo[2,3-b]pyridine (a simpler single-halogen 7-azaindole analog) lacks both the 3-iodo diversification vector and the dihydro scaffold advantages; the 4-methoxy-7-azaindole scaffold has been explicitly shown to confer a 22-fold potency gain over the 4-unsubstituted analog in the Cdc7 inhibitor series [3], demonstrating that 4-position substitution is a critical potency determinant in this chemotype.

kinase inhibitor Cdc7 drug discovery ATP-competitive SAR

Ionization Advantage in Mass Spectrometry: Enhanced ESI-MS Sensitivity via Heavy Atom (Iodo) Labeling

The presence of an iodine atom (atomic mass 126.90) in the target compound provides a distinctive isotopic signature and enhanced electrospray ionization (ESI) response compared to non-iodinated or brominated analogs. The natural isotopic abundance of iodine is monoisotopic (¹²⁷I, 100%), producing a clean molecular ion cluster without the complex isotopic splitting pattern characteristic of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) or chlorine (³⁵Cl:³⁷Cl ≈ 3:1). In ESI-MS negative ion mode, the high polarizability of the C–I bond facilitates efficient ionization, often yielding 5–50-fold higher signal intensity compared to the corresponding bromo analog [1]. For the target compound (MW 280.49, containing both Cl and I), the [M+H]⁺ isotopic pattern is dominated by the combination of ³⁵Cl (75.8%) and ¹²⁷I (100%), producing a characteristic M:(M+2):(M+4) peak ratio readily distinguishable from bromo (Br) or bromo-chloro analogs [1]. In comparison, 4-bromo-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (the Br analog) would show a more complex isotopic envelope due to ⁷⁹Br:⁸¹Br splitting, and 4-chloro-3-bromo-dihydro-7-azaindoline lacks the ESI sensitivity advantage conferred by iodine [1].

mass spectrometry analytical chemistry halogen effect LC-MS detection sensitivity

4-Chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine: Evidence-Backed Procurement Application Scenarios


Sequential Diversification for Kinase Inhibitor Fragment-Based Library Synthesis

The orthogonal iodo/chloro reactivity gradient (Evidence Item 1, Section 3) makes this compound an ideal core building block for constructing 3,4-differentially substituted 7-azaindoline libraries. In a typical workflow, Suzuki–Miyaura coupling at C-3 (via the iodo leaving group) installs a first aryl or heteroaryl diversity element, followed by Buchwald–Hartwig amination or a second Suzuki coupling at C-4 (via the chloro group) to introduce a second diversity element—all without N-protection [1]. This two-step, protection-free sequence generates a 3,4-disubstituted 7-azaindoline scaffold occupying two key vectors of the kinase ATP-binding pocket, as validated by the 7-azaindole Cdc7 inhibitor pharmacophore (Evidence Item 4) [2].

Replacement of Indoline-Based Building Blocks to Mitigate Bioactivation Risk in Lead Optimization

For medicinal chemistry programs currently using indoline or 4-chloroindoline building blocks, this compound serves as a direct 7-aza-bioisosteric replacement that eliminates the indoline structural alert for P450-mediated bioactivation (Evidence Item 2, Section 3) [3]. The quantitative LogP reduction of 0.43 units relative to the aromatic 7-azaindole analog (Evidence Item 3) further aids in maintaining compliance with Lipinski's Rule of 5 and reducing metabolic clearance. This substitution strategy has been validated by Pfizer medicinal chemistry teams who have prepared multigram quantities of related 4-substituted azaindolines specifically for this derisking purpose [3].

Analytical Reference Standard Development with Enhanced LC-MS Detectability

The monoisotopic iodine atom and characteristic Cl+I isotopic pattern (Evidence Item 5, Section 3) make this compound an excellent candidate for use as an internal standard or reference material in LC-MS method development. Its unique mass signature (base peak at m/z 281.5, with a clean M:(M+2):(M+4) triplet) allows unambiguous identification even in complex biological matrices. The 5–50-fold ESI sensitivity advantage of iodo compounds over bromo analogs [4] enables lower limits of quantification in pharmacokinetic and metabolic stability assays.

Fragment-Based Drug Discovery (FBDD) Entry Point Targeting Kinase Hinge-Region Binders

The 7-azaindoline core presents the N-7 (pyridine nitrogen) and N-1 (pyrrole NH) hydrogen-bonding motif that mimics the adenine ring of ATP, enabling hinge-region binding in kinase active sites (Evidence Item 4, Section 3) [2]. With a molecular weight of 280.49 g/mol, the compound falls within acceptable fragment limits (MW < 300 Da) for FBDD campaigns. The two halogen handles at C-3 and C-4 provide orthogonal synthetic vectors for fragment growth via cross-coupling, allowing systematic exploration of the ribose pocket (C-3) and solvent-exposed region (C-4) of the kinase ATP site [1] [2].

Quote Request

Request a Quote for 4-chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.